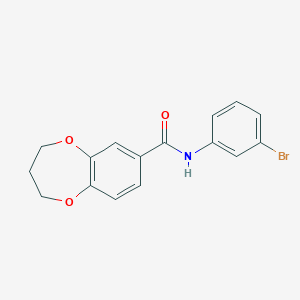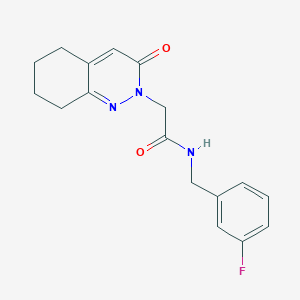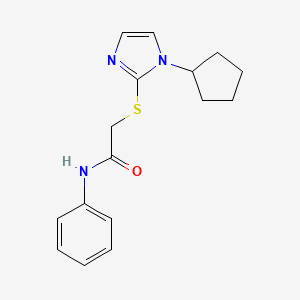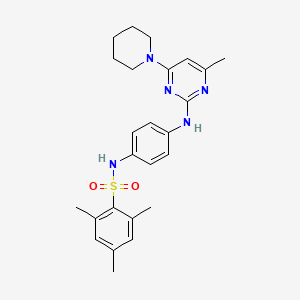
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves various methods. One common approach is the reaction between 3-bromophenylboronic acid and 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid chloride. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.
Analyse Chemischer Reaktionen
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carboxamide group.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Other Transformations: Further functionalization can occur via Suzuki coupling or other palladium-catalyzed reactions.
Common reagents include boronic acids, reducing agents, and catalysts. Major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The precise mechanism of action for N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide remains an area of investigation. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C16H14BrNO3 |
|---|---|
Molekulargewicht |
348.19 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C16H14BrNO3/c17-12-3-1-4-13(10-12)18-16(19)11-5-6-14-15(9-11)21-8-2-7-20-14/h1,3-6,9-10H,2,7-8H2,(H,18,19) |
InChI-Schlüssel |
LWCAZWYFGBFIAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Br)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-fluorobenzamide](/img/structure/B11234702.png)
![2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11234704.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11234716.png)
![N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234719.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-methoxybenzamide](/img/structure/B11234737.png)

![1-[(2-methylbenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11234755.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11234770.png)
![N-(2-chlorobenzyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11234773.png)
![1-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]piperidine](/img/structure/B11234774.png)
![ethyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B11234783.png)
